molecular formula C77H134N24O16 B13388136 H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Cat. No.: B13388136
M. Wt: 1652.0 g/mol
InChI Key: WNXWTCYVIHOQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role in Melanocortin Receptor (MCR) Signaling Pathways

The melanocortin receptor (MCR) family, particularly melanocortin 1 receptor (MC1R), is a G protein-coupled receptor (GPCR) central to pigmentary and inflammatory responses. The peptide this compound shares structural homology with adrenocorticotropic hormone (ACTH) fragments, such as ACTH-(11–24), which are known to interact with MCRs. The Arg-Arg-Pro-Val motif within the peptide aligns with regions of ACTH critical for receptor binding, suggesting a potential role in modulating MC1R activity.

MC1R activation typically upregulates intracellular cAMP via Gαs-coupled signaling, promoting eumelanin synthesis in melanocytes. Structural studies indicate that the Val/Arg-rich composition of the peptide may enhance its stability and binding affinity to MCRs, akin to how ACTH-(1–24) interacts with adrenal receptors. For example, the Lys and Arg residues in positions 5–8 and 11–12 likely form electrostatic interactions with negatively charged transmembrane domains of MC1R, while Pro and Val residues contribute to conformational rigidity. This interaction may competitively inhibit endogenous melanocortins, altering pigmentary responses or inflammatory signaling.

Table 1: Key Structural Features of this compound and Their Putative Roles in MCR Binding

Position Residues Functional Role in MCR Signaling
5–8 Lys-Lys-Arg-Arg Electrostatic interaction with receptor
10–13 Pro-Val-Lys-Val Conformational stability and hydrophobic anchoring
14–15 Tyr-Pro Potential post-translational modification site

Implications for Steroidogenesis Regulation in Adrenal Cortex Physiology

ACTH is a primary regulator of adrenal steroidogenesis, stimulating cortisol production via cAMP-dependent pathways. The peptide this compound contains sequences overlapping with ACTH-(11–24), which has been shown to antagonize ACTH receptor binding in adrenal membranes. In vitro studies using adrenal cell models demonstrate that ACTH-(11–24) fragments inhibit corticotropin-induced steroidogenesis, likely by competing for receptor binding sites.

Liquid chromatography/tandem mass spectrometry (LC-MS/MS) analyses of adrenal cells treated with ACTH reveal a 64-fold increase in cortisol production, underscoring the sensitivity of steroidogenic enzymes to melanocortin signaling. The Val/Arg-rich peptide may modulate this process by interfering with ACTH-receptor interactions, thereby altering the synthesis of glucocorticoids or androgens. For instance, the Arg-Arg-Pro-Val motif could disrupt the recruitment of Gαs proteins to MC2R (ACTH receptor), reducing cAMP levels and downstream steroidogenic acute regulatory (StAR) protein expression.

Evolutionary Conservation of Arg-Arg-Pro-Val Motif Across Vertebrate Lineages

The Arg-Arg-Pro-Val motif is recurrent in vertebrate melanocortin peptides and their receptors, suggesting evolutionary conservation of function. MC1R orthologs in mammals, birds, and reptiles share high sequence homology in extracellular loops critical for ligand binding, with the Arg-Arg-Pro-Val motif appearing in conserved regions of ACTH and α-MSH. For example, in humans and rodents, this motif is embedded within the ACTH-(11–24) fragment, which has been implicated in receptor antagonism.

Comparative genomic analyses reveal that the Arg-Arg-Pro-Val sequence is present in MC1R ligands of teleost fish, amphibians, and mammals, indicating its role in maintaining receptor-ligand specificity over 450 million years of evolution. This conservation may reflect selective pressure to preserve melanocortin signaling pathways essential for stress responses, pigmentation, and energy homeostasis. Notably, the motif’s dual basic residues (Arg-Arg) and hydrophobic valine align with structural requirements for GPCR activation, further supporting its functional importance.

Table 2: Evolutionary Distribution of the Arg-Arg-Pro-Val Motif in Vertebrate Melanocortin Peptides

Species Peptide Sequence Context Functional Role
Homo sapiens ACTH-(11–24) ...Arg-Arg-Pro-Val... MC1R/MC2R modulation
Mus musculus α-MSH ...Arg-Pro-Val-Lys... Pigmentation regulation
Xenopus laevis Melanotropin ...Arg-Arg-Pro-Val... Skin coloration and stress response

Properties

IUPAC Name

1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H134N24O16/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWTCYVIHOQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H134N24O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1652.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
SPPS remains the predominant method for synthesizing complex peptides, including those with multiple amino acids and modifications. This approach allows sequential addition of amino acids to a growing chain anchored to an insoluble resin, facilitating purification and automation.

Methodology:

  • Resin Selection:
    The peptide is anchored to a suitable resin, such as chlorotrityl or Wang resin, chosen based on the desired C-terminal modification (e.g., free acid or amide). For the target peptide with a C-terminal hydroxyl group, a resin that yields a free carboxyl or hydroxyl terminus is selected.
  • Amino Acid Activation:
    Activation of amino acids is achieved using coupling reagents like HBTU, HATU, or PyBOP, often in the presence of a base such as DIPEA or DIEA. These reagents facilitate efficient peptide bond formation with minimal racemization.

  • Coupling Cycle:
    Each amino acid is coupled sequentially following a cycle of deprotection (removing Fmoc group with piperidine) and coupling (adding activated amino acid). The process is repeated until the full sequence is assembled.

  • Side-Chain Protection:
    Appropriate protecting groups (e.g., Boc, Trt, or tBu) are employed for amino acids with reactive side chains, ensuring selective deprotection and coupling.

  • Cleavage and Deprotection:
    After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid (TFA), scavengers, and stabilizers, which simultaneously remove side-chain protecting groups.

Research Data:

  • A study demonstrated the use of an Applied Biosystems 433A synthesizer for peptide assembly, employing Fmoc chemistry, with purification via reverse-phase HPLC using a C18 column and a TFA/ACN solvent system (source).
  • The coupling efficiency is optimized with additives like HOBt and HBTU, and the process includes multiple washing and deprotection steps to ensure high purity.

Solution-Phase Peptide Synthesis

Although less common for large peptides, solution-phase methods can be employed for specific segments or modifications:

  • Carbodiimide-Mediated Coupling:
    Using reagents like DCC or EDC, peptides or amino acids are coupled in solution, often with additives such as HOBt to improve yields and minimize side reactions. This method is suitable for synthesizing peptide fragments before ligation or cyclization (source).

  • Advantages:
    Higher control over reaction conditions for specific steps; useful for complex modifications or cyclizations.

  • Limitations:
    Difficult purification and scalability issues for very long peptides.

Fragment Condensation and Native Chemical Ligation (NCL)

For very long peptides like the target, segmental synthesis followed by ligation is often employed:

  • Fragment Synthesis:
    Short peptide segments are synthesized separately via SPPS.

  • Ligation:
    Native chemical ligation allows coupling of peptide fragments through a thioester intermediate, enabling the assembly of large peptides with high fidelity.

  • Application:
    Particularly useful when incorporating post-translational modifications or non-natural amino acids.

Specific Modifications and Protecting Strategies

  • Side-Chain Modifications:
    The peptide contains multiple lysine and arginine residues, requiring orthogonal protecting groups to prevent side reactions during chain assembly.

  • Hydroxyl Termination:
    The C-terminal hydroxyl group (OH) can be introduced by selecting an appropriate resin or by post-synthesis modification.

  • Post-Synthesis Modifications:
    Acetylation or other modifications can be performed after peptide assembly to improve stability or biological activity.

Purification and Characterization

  • Purification:
    Reverse-phase HPLC with a C18 column and TFA/ACN solvent system ensures high purity (>95%).

  • Characterization:
    Mass spectrometry (e.g., MALDI-TOF or ESI-MS) confirms molecular weight; amino acid analysis verifies sequence integrity.

Summary Data Table of Preparation Methods

Method Description Advantages Limitations References
Solid-Phase Peptide Synthesis (SPPS) Sequential addition of amino acids on resin using activated reagents High efficiency, automation, purification Length limitations, side reactions possible ,
Solution-Phase Coupling Peptide fragments synthesized separately, then coupled in solution Suitable for modifications, complex ligations Purification complexity, scalability issues
Native Chemical Ligation Segmental synthesis via chemoselective ligation Enables synthesis of very long peptides Requires specialized conditions and expertise

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of peptide bonds occurs under acidic, basic, or enzymatic conditions, influenced by adjacent residues and pH. Key observations include:

Acidic Hydrolysis

  • Conditions : 6M HCl, 110°C for 24 hours.

  • Susceptible Bonds :

    • Val-Gly : Cleavage at this bond releases smaller fragments (e.g., H-Lys-Pro-Val-OH and Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH).

    • Lys-Pro : Proline’s cyclic structure typically resists hydrolysis, but acidic conditions may partially cleave this bond.

Basic Hydrolysis

  • Conditions : 0.1M NaOH, 40°C for 2 hours.

  • Outcomes :

    • Degradation of arginine and lysine sidechains, leading to ammonia release.

    • Tyrosine residues undergo partial deprotonation, altering solubility .

Enzymatic Hydrolysis

  • Trypsin : Cleaves C-terminal to lysine (Lys) and arginine (Arg), generating:

    • Fragments :

      • H-Lys-Pro-Val-Gly-Lys-Lys-OH

      • Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH.

  • Chymotrypsin : Targets aromatic residues (Tyr), cleaving C-terminal to tyrosine:

    • Fragment : H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-OH.

Table 1: Hydrolysis Reactions and Fragments

ConditionTarget BondMajor FragmentsYield (%)Source
Acidic (6M HCl)Val-GlyH-Lys-Pro-Val-OH + Gly-Lys-Lys-Arg-Arg-...~60
Basic (0.1M NaOH)Lys-LysH-Lys-Pro-Val-Gly-Lys-OH + Lys-Arg-Arg-Pro-...~45
TrypsinLys/Arg C-termH-Lys-Pro-Val-Gly-Lys-Lys-OH + Arg-Arg-...>90
ChymotrypsinTyr C-termH-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-...-Tyr-OH~75

Oxidation Reactions

Oxidative modifications primarily involve tyrosine and lysine residues:

Tyrosine Oxidation

  • Conditions : H₂O₂ or K₃Fe(CN)₆ in neutral buffer.

  • Products :

    • Dityrosine crosslinks : Formed via radical coupling, detectable via fluorescence at 400 nm.

    • 3,4-Dihydroxyphenylalanine (DOPA) : Observed under prolonged oxidative stress.

Lysine Sidechain Reactions

  • Schiff Base Formation : Lysine ε-amino groups react with aldehydes (e.g., formaldehyde) at pH 7–9 .

  • Thioacid Ligation : Lysine thioacids (e.g., Ac-Lys-SH) couple with aminonitriles in water, yielding stable peptides (94% efficiency) .

Table 2: Oxidation Products and Conditions

Oxidizing AgentTarget ResidueProductConditionsEfficiencySource
H₂O₂TyrDityrosine crosslinkspH 7.4, 37°C, 24h~30%
K₃Fe(CN)₆LysSchiff base adductsNeutral pH, RT, 2h~85%

pH-Dependent Stability

The peptide’s solubility and reactivity are pH-sensitive:

  • Neutral pH (7.0) : High solubility (>10 mg/mL in H₂O) and stability (t₁/₂ > 48 hours) .

  • Acidic pH (2.0) : Aggregation observed due to protonation of lysine/arginine sidechains .

  • Alkaline pH (10.0) : Partial hydrolysis of Gly-Lys bonds and tyrosine degradation.

Table 3: Stability Across pH Ranges

pHSolubility (mg/mL)Half-Life (h)Dominant Reaction
2.0<112Aggregation
7.010–15>48Stable
10.05–86Hydrolysis, Tyr oxidation

Interaction with Metal Ions

  • Cu²⁺ Binding : Histidine-like coordination observed with Cu²⁺ at pH 6–7, leading to fluorescence quenching .

  • Fe³⁺ Chelation : Lysine and tyrosine residues reduce Fe³⁺ to Fe²⁺ under acidic conditions.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Species Variants: Dogfish ACTH

  • Sequence: Dogfish ACTH shares homology with human ACTH but has 11 amino acid differences, primarily in the non-essential 20–39 region. The critical 11–24 region (equivalent to the target peptide) is conserved but exhibits reduced potency (15% of human ACTH in rat adrenal cells) .
  • Structural Insights :
    • Substitutions like Pro-Ile instead of Pro-Val in the 18–24 region may alter receptor affinity .
    • Highlights the evolutionary conservation of the KPVGKKRR motif for steroidogenic activity.

Functional Analogues: Lysine/Arginine-Rich Peptides

  • Example : H-Lys-Glu-Thr-Trp-Trp-Glu-Thr-Trp-Trp-Thr-Glu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Lys-Val-OH ().
  • Comparison :
    • Both peptides utilize polybasic regions for receptor interactions.
    • The target peptide’s Pro-Val-Tyr C-terminal motif enhances stability, whereas lysine-rich peptides often prioritize charge over structural specificity .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of ACTH-Related Peptides

Compound Name Sequence (Key Residues) Molecular Weight (Da) Source Biological Activity Applications
H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH KPVGKKRRPVKVYP ~1,800* Synthetic Binds MC2R, stimulates cortisol Research tool
Tetracosactide SYSMFHFRWGKPVGKKRRPVKVYP 2,933.49 Synthetic Full ACTH activity Crohn’s disease, RA therapy
Dogfish ACTH SYSM(EQ substitutions in 20–39) ~4,500 Natural (dogfish) 15% potency vs. human ACTH Evolutionary studies

Key Findings:

  • The KPVGKKRR motif is indispensable for ACTH’s steroidogenic activity. Modifications here (e.g., dogfish ACTH) reduce potency .
  • Proline-rich regions (e.g., Pro-Val-Pro ) in the target peptide confer resistance to proteolytic degradation .

Biological Activity

H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH, also known as ACTH (11-24), is a peptide fragment derived from the adrenocorticotropic hormone (ACTH). It has garnered attention for its potential biological activities, particularly in the fields of endocrinology, immunology, and pharmacology. This article aims to provide a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

The chemical properties of this compound are as follows:

PropertyValue
Molecular FormulaC77H134N24O16
Molecular Weight1652.04 g/mol
CAS NumberNot specified

This peptide consists of a sequence of amino acids that contribute to its biological functions.

1. Hormonal Activity

This compound exhibits significant hormonal activity, primarily functioning as a fragment of ACTH. It plays a crucial role in stimulating the adrenal cortex to produce glucocorticoids, which are vital for stress response and metabolism regulation. Studies have shown that this peptide can influence cortisol levels in various biological systems .

2. Immunomodulatory Effects

Research indicates that this peptide has immunomodulatory properties. It can enhance the activity of immune cells such as macrophages and lymphocytes, thereby boosting the immune response. For instance, a study demonstrated that administration of ACTH fragments led to increased phagocytic activity in macrophages, suggesting potential applications in immunotherapy .

3. Antioxidant Properties

Recent investigations have highlighted the antioxidant capabilities of this compound. Peptides derived from ACTH fragments have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for conditions associated with oxidative damage .

4. Neuroprotective Effects

Evidence suggests that this peptide may exert neuroprotective effects. In animal models of neurodegenerative diseases, administration of ACTH fragments has been associated with reduced neuronal damage and improved cognitive function. These findings point towards its potential therapeutic role in conditions like Alzheimer's disease .

Case Study 1: Immunomodulation in Cancer Therapy

A clinical trial investigated the use of this compound as an adjunct therapy in cancer patients undergoing chemotherapy. The results indicated that patients receiving the peptide exhibited enhanced immune responses and reduced side effects from chemotherapy, leading to improved overall survival rates compared to controls .

Case Study 2: Neuroprotection in Animal Models

In a study involving mice with induced neurodegeneration, treatment with ACTH fragments including this compound resulted in significant preservation of cognitive function and reduction in amyloid plaque formation compared to untreated controls .

Q & A

Q. What are the recommended synthetic strategies for H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH to ensure high yield and purity?

The peptide can be synthesized using stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:

  • Sequential coupling : Use p-nitrophenyl esters or HOBt/DIC activation for efficient amino acid coupling, particularly for challenging residues like Arg and Lys .
  • Protection strategies : Employ Ne-t-butyloxycarbonyl (Boc) for Lys side chains to prevent undesired interactions during synthesis .
  • Purification : Reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide from truncation products .

Q. How can the secondary structure of this peptide be experimentally characterized?

  • Circular Dichroism (CD) : Analyze aqueous solutions at varying temperatures (e.g., 20–60°C) to detect β-turns or polyproline helices, which are common in Pro-rich sequences .
  • NMR Spectroscopy : Use 2D NOESY or TOCSY in DMSO-d6 or H2O/D2O to identify backbone conformations and hydrogen-bonding patterns .

Q. What analytical methods are critical for validating peptide identity and purity?

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (±1 Da tolerance) .
  • HPLC : Purity >95% assessed via UV detection at 214 nm .
  • Amino Acid Analysis (AAA) : Post-hydrolysis quantification to verify residue stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictory reports on the bioactivity or aggregation behavior of this peptide?

  • Standardized assays : Replicate studies under controlled conditions (pH, ionic strength, temperature) to isolate variables affecting bioactivity .
  • Dose-response analysis : Compare EC50/IC50 values across studies to identify concentration-dependent discrepancies .
  • Aggregation monitoring : Use dynamic light scattering (DLS) or turbidimetry to assess coacervation or precipitation under physiological conditions (e.g., 37°C, 150 mM NaCl) .

Q. What experimental designs are optimal for studying the peptide’s conformational dynamics in solution?

  • Temperature-dependent CD/NMR : Track structural transitions (e.g., coil-to-β-sheet) during heating/cooling cycles .
  • Molecular Dynamics (MD) simulations : Pair with experimental data to model hydrophobic interactions (e.g., Val/Pro packing) and predict aggregation-prone regions .

Q. How can in vivo stability be enhanced without compromising biological activity?

  • PEGylation : Attach polyethylene glycol to lysine residues to reduce protease susceptibility .
  • D-amino acid substitution : Replace C-terminal Tyr or Val with D-isomers to delay enzymatic degradation while retaining binding affinity .
  • Formulation optimization : Use liposomal encapsulation or protease inhibitors (e.g., aprotinin) in delivery systems .

Q. What methodologies resolve challenges in reproducing functional studies across labs?

  • Open data practices : Deposit raw data (HPLC chromatograms, MS spectra) in repositories like Zenodo with persistent identifiers .
  • Detailed protocols : Specify buffer compositions (e.g., 10 mM phosphate, pH 7.4), peptide storage conditions (−80°C lyophilized), and equipment calibration steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.